N,N-Dibenzylethanolamine N,N-Dibenzylethanolamine
Brand Name: Vulcanchem
CAS No.: 101-06-4
VCID: VC21010734
InChI: InChI=1S/C16H19NO/c18-12-11-17(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,18H,11-14H2
SMILES: C1=CC=C(C=C1)CN(CCO)CC2=CC=CC=C2
Molecular Formula: C16H19NO
Molecular Weight: 241.33 g/mol

N,N-Dibenzylethanolamine

CAS No.: 101-06-4

Cat. No.: VC21010734

Molecular Formula: C16H19NO

Molecular Weight: 241.33 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dibenzylethanolamine - 101-06-4

Specification

CAS No. 101-06-4
Molecular Formula C16H19NO
Molecular Weight 241.33 g/mol
IUPAC Name 2-(dibenzylamino)ethanol
Standard InChI InChI=1S/C16H19NO/c18-12-11-17(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,18H,11-14H2
Standard InChI Key WTTWSMJHJFNCQB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN(CCO)CC2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)CN(CCO)CC2=CC=CC=C2

Introduction

Chemical and Physical Properties

N,N-Dibenzylethanolamine possesses distinct physicochemical properties that make it suitable for various applications. Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physicochemical Properties of N,N-Dibenzylethanolamine

PropertyValueReference
CAS Number101-06-4
Molecular FormulaC₁₆H₁₉NO
Molecular Weight241.33 g/mol
Physical AppearanceWhite to off-white crystalline powder or colorless to light yellow liquid
Melting Point38-47°C (various reports)
Boiling Point206°C at 15 mmHg; 365.4±22.0°C at 760 mmHg
Density1.06-1.1 g/cm³ (at 20°C)
Flash Point38°C
LogP2.1802-3.73 (various reports)
pKa14.73±0.10 (Predicted)
Refractive Index1.593
Polar Surface Area (PSA)23.47 Ų
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1
Rotatable Bonds6

The compound exhibits interesting solubility characteristics that reflect its dual hydrophobic-hydrophilic nature. It is very soluble in N,N-Dimethylformamide, soluble in methanol, sparingly soluble in glacial acetic acid, and very slightly soluble in chloroform . This solubility profile is particularly relevant for its application in various chemical reactions and formulations.

The molecular flexibility (0.53325) and complexity (0.49511) values indicate that N,N-Dibenzylethanolamine has moderate conformational flexibility and structural complexity , which can impact its reactivity and binding properties in various applications.

Applications and Uses

N,N-Dibenzylethanolamine has found applications across multiple domains due to its unique structural features and reactivity profile.

Pharmaceutical Applications

The compound serves as a key intermediate in pharmaceutical synthesis, particularly in the production of:

  • Antihistamines: The tertiary amine structure makes it useful in synthesizing antihistamine compounds .

  • Central Nervous System (CNS) Drugs: Its ability to cross the blood-brain barrier makes derivatives valuable in CNS-active medications .

  • Drug Delivery Systems: The compound's amphiphilic nature (containing both hydrophilic and hydrophobic regions) makes it potentially useful in drug delivery formulations .

Catalytic Applications

N,N-Dibenzylethanolamine has demonstrated utility as:

  • Catalyst Precursor: Particularly effective in asymmetric hydrogenation reactions where the chiral environment can be tuned for stereoselective synthesis .

  • Ligand in Organometallic Chemistry: The nitrogen atom can coordinate with metals to form complexes useful in catalytic transformations.

Industrial Applications

Other industrial applications include:

  • Agrochemical Formulations: Used in the synthesis of certain agricultural chemicals .

  • Specialty Polymer Additives: The hydroxyl group can participate in polymerization reactions, making it useful as an additive in specialty polymer formulations .

  • Chemical Intermediates: Serves as a building block for more complex molecules in fine chemical synthesis.

Adductm/zPredicted CCS (Ų)
[M+H]⁺242.15395158.0
[M+Na]⁺264.13589171.5
[M+NH₄]⁺259.18049167.2
[M+K]⁺280.10983162.9
[M-H]⁻240.13939163.6
[M+Na-2H]⁻262.12134168.1
[M]⁺241.14612161.6
[M]⁻241.14722161.6

These values could facilitate the development of sensitive and selective analytical methods for detecting and quantifying N,N-Dibenzylethanolamine in complex matrices .

ParameterSpecification
Purity (HPLC)≥98.0%
Moisture (Karl Fischer)≤0.5%
Residual Solvents≤500 ppm (total)
Heavy Metals≤10 ppm
Particle SizeCustomizable from 50-200 mesh

These specifications ensure the reliability and reproducibility of results when N,N-Dibenzylethanolamine is used in research or industrial applications .

Comparison with Similar Compounds

Understanding the relationship between N,N-Dibenzylethanolamine and structurally related compounds provides valuable context for its properties and applications.

Comparison with Other Ethanolamines

Ethanolamine and its derivatives share the basic 2-aminoethanol structure but differ in substitution patterns:

Table 4: Comparison of N,N-Dibenzylethanolamine with Related Ethanolamines

CompoundStructureKey Differences
EthanolamineH₂N-CH₂-CH₂-OHPrimary amine; more hydrophilic; higher basicity
N-MethylethanolamineCH₃-NH-CH₂-CH₂-OHSecondary amine; smaller alkyl substituent
N,N-Dimethylethanolamine(CH₃)₂N-CH₂-CH₂-OHTertiary amine with methyl groups instead of benzyl groups; less sterically hindered
N,N-Dibenzylethanolamine(C₆H₅CH₂)₂N-CH₂-CH₂-OHTertiary amine with two benzyl groups; more lipophilic; sterically hindered

The substitution of hydrogen atoms with benzyl groups in N,N-Dibenzylethanolamine significantly alters its physicochemical properties compared to simpler ethanolamines. The benzyl groups increase lipophilicity, decrease water solubility, and provide steric bulk that can affect reactivity .

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